molecular formula C34H42IN3O7 B1258256 Miuraenamide B

Miuraenamide B

Cat. No.: B1258256
M. Wt: 731.6 g/mol
InChI Key: WCESITGHJAUCTK-SFHJFPFYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Natural Occurrence and Isolation from Myxobacterial Strains

Miuraenamide B is naturally produced by the myxobacterial strain SMH-27-4. beilstein-journals.orgnih.gov This strain was first isolated from a soil sample collected from a seashore area in Miura, Japan. beilstein-journals.orgd-nb.info The isolation of this compound, along with its counterpart Miuraenamide A, was a result of investigations into the secondary metabolites produced by this unique myxobacterium. beilstein-journals.org The production of these compounds occurs during the fermentation of the SMH-27-4 strain in a specific culture medium. beilstein-journals.orgd-nb.info

The initial isolation process led to the identification of Miuraenamide A and B. beilstein-journals.org Subsequent research on the same bacterial strain resulted in the discovery of four additional derivatives, named miuraenamides C–F. beilstein-journals.orgnih.gov However, the amount of this compound obtained during these processes was noted to be very small. beilstein-journals.orgresearchgate.net

Taxonomic and Phylogenetic Classification of Producing Microorganisms

The microorganism responsible for producing this compound is the myxobacterial strain SMH-27-4, which has been given the tentative name Paraliomyxa miuraensis. beilstein-journals.orgd-nb.infouni-muenchen.de This strain is described as a slightly halophilic myxobacterium, meaning it thrives in environments with a low concentration of salt. beilstein-journals.orgnih.govd-nb.info

Myxobacteria themselves are a fascinating group of Gram-negative, rod-shaped δ-proteobacteria known for their large genomes and complex social behaviors, such as gliding motility and the formation of fruiting bodies. beilstein-journals.orgd-nb.infomdpi.com

Phylogenetic analysis based on the 16S rRNA gene sequence of strain SMH-27-4 has indicated that it represents a new genus within the family Nannocystaceae. mdpi.comnih.govnih.gov This family is noted for being the most ecologically diverse among myxobacteria. mdpi.com The Nannocystaceae family includes genera from various environments, such as the marine-derived Plesiocystis and Enhygromyxa, the brackish water genus Pseudenhygromyxa, and the terrestrial genus Nannocystis. mdpi.com Further genomic analysis has supported the classification of Paraliomyxa miuraensis as a novel genus. mdpi.comnih.gov

Table 1: Taxonomic Classification of Paraliomyxa miuraensis SMH-27-4

Taxonomic RankClassification
OrderMyxococcales
SuborderNannocystineae
FamilyNannocystaceae
GenusParaliomyxa
Speciesmiuraensis
StrainSMH-27-4

Chemical Class and Structural Features as a Hybrid Polyketide-Peptide

This compound is classified as a hybrid polyketide-peptide. beilstein-journals.orgnih.gov This means its structure is derived from two distinct biosynthetic pathways: the polyketide synthase (PKS) and the non-ribosomal peptide synthetase (NRPS) pathways. mdpi.comnih.gov The core structure of the miuraenamide class of compounds is a cyclic depsipeptide. beilstein-journals.orgnih.gov A depsipeptide is a type of peptide where one or more of the amide bonds are replaced by ester bonds.

The structure of this compound is characterized by a halogenated cyclic core. beilstein-journals.org Specifically, this compound contains an iodine atom, as indicated by its molecular formula, C34H42N3O7I. nih.gov This is in contrast to Miuraenamide A, which contains a bromine atom. nih.gov The miuraenamides, with the exception of Miuraenamide E, also feature a methoxyacrylate structural motif, which is believed to be important for their biological activity. beilstein-journals.org

The backbone of the miuraenamides is composed of a five-unit polyketide and a tripeptide. nih.gov In the case of miuraenamide A, this tripeptide consists of alanine, bromotyrosine, and methoxylated phenylalanine. nih.gov The biosynthesis of these complex molecules involves a series of enzymes, including PKSs, NRPSs, a cytochrome P450, an O-methyltransferase, a thioesterase, and a halogenase. mdpi.com

Table 2: Key Structural Features of this compound

FeatureDescription
Chemical ClassHybrid Polyketide-Peptide, Cyclic Depsipeptide
Core StructureHalogenated cyclic depsipeptide
Halogen AtomIodine
Key Functional GroupMethoxyacrylate moiety
Biosynthetic OriginPolyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) pathways

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C34H42IN3O7

Molecular Weight

731.6 g/mol

IUPAC Name

(3E,15E)-6-[(4-hydroxy-3-iodophenyl)methyl]-3-[methoxy(phenyl)methylidene]-7,9,16,19-tetramethyl-1-oxa-4,7,10-triazacyclononadec-15-ene-2,5,8,11-tetrone

InChI

InChI=1S/C34H42IN3O7/c1-21-11-9-10-14-29(40)36-23(3)33(42)38(4)27(20-24-17-18-28(39)26(35)19-24)32(41)37-30(34(43)45-22(2)16-15-21)31(44-5)25-12-7-6-8-13-25/h6-8,11-13,17-19,22-23,27,39H,9-10,14-16,20H2,1-5H3,(H,36,40)(H,37,41)/b21-11+,31-30+

InChI Key

WCESITGHJAUCTK-SFHJFPFYSA-N

Isomeric SMILES

CC1CC/C(=C/CCCC(=O)NC(C(=O)N(C(C(=O)N/C(=C(\C2=CC=CC=C2)/OC)/C(=O)O1)CC3=CC(=C(C=C3)O)I)C)C)/C

Canonical SMILES

CC1CCC(=CCCCC(=O)NC(C(=O)N(C(C(=O)NC(=C(C2=CC=CC=C2)OC)C(=O)O1)CC3=CC(=C(C=C3)O)I)C)C)C

Synonyms

miuraenamide B

Origin of Product

United States

Elucidation of the Chemical Structure of Miuraenamide B

Spectroscopic Methodologies for Structural Determination

The foundational work in determining the planar structure and molecular composition of Miuraenamide B involved a suite of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.govresearchgate.net These methods provided the initial framework for understanding the connectivity of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications in Elucidation

NMR spectroscopy was instrumental in the complete structural analysis of this compound. nih.gov Through a series of one- and two-dimensional NMR experiments, researchers were able to piece together the complex framework of the molecule. Techniques such as COSY (Correlation Spectroscopy) helped to establish proton-proton couplings within individual amino acid and polyketide residues, while HMBC (Heteronuclear Multiple Bond Correlation) experiments revealed long-range correlations between protons and carbons, allowing for the connection of these individual fragments. arkat-usa.org The chemical shifts observed in the ¹H NMR spectrum provided initial clues about the electronic environment of the protons. arkat-usa.org

Mass Spectrometry Techniques in Molecular Composition Analysis

Mass spectrometry played a crucial role in determining the molecular formula of this compound. uni-saarland.deannlabmed.org High-resolution mass spectrometry (HRMS) provides an extremely accurate mass measurement, which allows for the unambiguous determination of the elemental composition. chemspider.comstanford.edu Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further corroborate the proposed structure by showing the loss of specific chemical moieties. beilstein-journals.org This technique was vital in identifying this compound and distinguishing it from its closely related analogs. d-nb.inforesearchgate.net

Advanced Spectroscopic and Analytical Approaches for Structural Confirmation

Further confirmation of the intricate structure of this compound was achieved through advanced spectroscopic and analytical methods. researchgate.net These techniques provide a higher level of detail and confidence in the assigned structure. arkat-usa.org The combination of various spectroscopic data allows for a holistic approach to structure elucidation, where information from different techniques is harmonized to build a complete and accurate picture of the molecule. arkat-usa.org

Stereochemical Assignment Methodologies, including Chemical Derivatization (e.g., Mosher's, Marfey's Methods)

Determining the absolute configuration of the stereocenters within this compound is a critical aspect of its structural elucidation. gacariyalur.ac.inlibretexts.org This was accomplished through chemical derivatization followed by spectroscopic analysis. nih.gov

For the amino acid components, Marfey's method was employed. d-nb.inforesearchgate.net This involves hydrolyzing the peptide bonds to release the individual amino acids, which are then reacted with a chiral derivatizing agent, 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide (FDAA). The resulting diastereomeric derivatives can be separated and analyzed by HPLC, allowing for the determination of the original amino acid's absolute configuration. researchgate.netmdpi.com

To determine the stereochemistry of other chiral centers, such as the hydroxyl-bearing carbons in the polyketide portion, the modified Mosher's method was utilized. d-nb.infoillinois.edu This technique involves esterification of the alcohol with the chiral Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid). Analysis of the ¹H NMR spectra of the resulting diastereomeric esters allows for the assignment of the absolute configuration of the alcohol center. illinois.edu For instance, the absolute configuration at C-9 in the related Miuraenamide A was deduced as S using this method after acid hydrolysis and methylation. d-nb.infobeilstein-journals.org Similarly, the configuration at C-3 in Miuraenamide F was determined to be R. d-nb.infobeilstein-journals.org Researchers concluded that the other chiral centers in Miuraenamides B through F likely share the same configuration as determined for Miuraenamide A. beilstein-journals.org

Comparative Structural Analysis with Related Miuraenamides (A, C-F) and Other Natural Products

The structure of this compound is closely related to other members of the miuraenamide family, designated A and C through F, all isolated from P. miuraensis. d-nb.infobeilstein-journals.org The core structure of these compounds is a halogenated cyclic depsipeptide with a polyketide-derived moiety. d-nb.infobeilstein-journals.org

Miuraenamide A is the most well-studied of the series and serves as the primary reference compound. mdpi.commdpi.com this compound differs from Miuraenamide A in its halogenation pattern. While Miuraenamide A contains a brominated tyrosine residue, other miuraenamides feature different halogens or no halogen at all. mdpi.com For example, Miuraenamides B and C are chlorinated and iodinated congeners, respectively. mdpi.com

Miuraenamide E is another notable analog, which was identified as a precursor to Miuraenamide A in biosynthetic studies. nih.gov The structure of Miuraenamide E was confirmed by comparing its LC-MS data with the known compound. nih.gov All miuraenamides, with the exception of Miuraenamide E, possess a methoxyacrylate structural motif, which is believed to be important for their biological activity. d-nb.infobeilstein-journals.org

The miuraenamides share structural similarities with other natural products, such as the chondramides and jaspamide, which are also cyclic depsipeptides with significant biological activities. uni-muenchen.de This comparative analysis helps to place the miuraenamides within a broader context of natural product chemistry and can provide insights into their biosynthetic origins and structure-activity relationships.

Table 1: Comparison of Miuraenamide Analogs

Compound Key Structural Feature Molecular Formula
Miuraenamide A Brominated tyrosine residue C₃₄H₄₂BrN₃O₇ chemspider.com
This compound Chlorinated congener mdpi.com Not explicitly found
Miuraenamide C Iodinated congener mdpi.com C₃₄H₄₂IN₃O₇
Miuraenamide D --- C₃₄H₄₃N₃O₇
Miuraenamide E Lacks the O-methyl group on the β-methoxyacrylate moiety nih.gov C₃₃H₄₀BrN₃O₇ npatlas.org

| Miuraenamide F | --- | C₃₄H₄₃N₃O₈ |

Table 2: Chemical Compounds Mentioned

Compound Name
Miuraenamide A
This compound
Miuraenamide C
Miuraenamide D
Miuraenamide E
Miuraenamide F
1-fluoro-2,4-dinitrophenyl-5-L-alaninamide (FDAA)
α-methoxy-α-trifluoromethylphenylacetic acid (Mosher's acid)
Chondramide

Chemical Synthesis and Analog Generation

Total Synthesis Strategies for Miuraenamide B Scaffolds

The total synthesis of miuraenamides, including this compound, has been approached through various convergent strategies that typically involve the separate synthesis of the polyketide and peptide fragments, followed by their coupling and subsequent macrolactamization.

Another key aspect of total synthesis is the stereoselective construction of the polyketide chain. The Matteson homologation has proven to be a powerful tool for the iterative and stereocontrolled elongation of chiral boronic esters, enabling the synthesis of the complex polyketide fragments of related natural products like lagunamide A and doliculide. nih.govresearchgate.netmdpi.commdpi.com This methodology offers a flexible route to introduce various substituents, which is highly valuable for generating analogs. nih.govmdpi.com

The peptide portion is often assembled using standard solid-phase or solution-phase peptide synthesis techniques. A key challenge lies in the incorporation of the unusual, halogenated N-methylated tyrosine derivative.

Key Synthetic Methodologies and Reaction Sequences for this compound and its Analogues (e.g., Ugi Approach, Matteson Homologation)

To efficiently generate analogs for structure-activity relationship (SAR) studies, researchers have employed powerful synthetic methodologies that allow for rapid diversification.

The Ugi four-component reaction (Ugi-4CR) has emerged as a highly effective strategy for the synthesis of the tripeptide fragment of miuraenamides. researchgate.netuni-saarland.de This multicomponent reaction allows for the assembly of the complete tripeptide backbone in a single step from an aldehyde, an amine, a carboxylic acid, and an isocyanide. researchgate.netuni-saarland.dersc.org This approach is particularly advantageous for creating diversity at the C-terminus of the peptide. researchgate.netresearchgate.net By varying the aldehyde component, a range of substituted aryl glycines can be incorporated. researchgate.net

The Matteson homologation is a cornerstone for the stereoselective synthesis of the polyketide portion. nih.govresearchgate.netmdpi.commdpi.com This method involves the reaction of a chiral boronic ester with a dihalomethyllithium reagent, followed by displacement with a nucleophile. nih.govmdpi.com This iterative process allows for the controlled construction of the carbon skeleton with precise stereochemistry. researchgate.netmdpi.com The use of ester dienolates as nucleophiles in the Matteson homologation provides access to highly substituted α,β-unsaturated δ-hydroxy carboxylic acids, which are key structural motifs in polyketides. nih.gov This approach offers flexibility in introducing substituents at positions that are not easily accessible through traditional aldol (B89426) reactions. nih.gov

Semi-synthetic Approaches for Targeted Structural Diversification

Semi-synthetic strategies, starting from the natural product or a key synthetic intermediate, offer a direct route to specific structural modifications. One such approach involves the late-stage modification of a cyclic glycine-containing tripeptide. researchgate.net A reaction sequence of aldol reaction, oxidation, and methylation allows for the introduction of the α,β-unsaturated dehydroamino acid at a late stage of the synthesis. researchgate.net This strategy facilitates the rapid generation of miuraenamide derivatives for SAR studies. researchgate.net

Generation of this compound Derivatives for Structure-Activity Relationship (SAR) Studies

The generation of a wide array of this compound derivatives has been crucial for understanding its structure-activity relationships (SAR). These studies have explored modifications in both the polyketide and the peptide moieties.

Modifications to the peptide portion, particularly through the Ugi reaction, have yielded a library of over 50 miuraenamide analogs. researchgate.netresearchgate.net These studies have revealed that while a wide range of modifications are tolerated at the C-terminus of the peptide, alterations at the central halogenated tyrosine residue are detrimental to biological activity. researchgate.netmdpi.com The presence of a halogen on the tyrosine appears to be critical. mdpi.com

Interestingly, some simplified synthetic analogues have shown a paradoxical inversion of the mode of action, acting as actin nucleation inhibitors instead of stabilizers. acs.orgnih.gov For example, derivatives LK701, LK703, LK717, and LK719, while still causing a breakdown of the F-actin cytoskeleton, induced a different cellular morphology compared to Miuraenamide A. acs.orgnih.gov This suggests that subtle structural changes can dramatically alter the biological outcome. acs.orgnih.gov

The lipophilicity of the polyketide moiety and the presence of a free phenol (B47542) group on the peptide portion also influence the activity of these compounds. mdpi.com Furthermore, the geometry of the β-methoxyacrylate moiety in the polyketide chain has been shown to affect the biological activity. mdpi.com

The tables below summarize some of the key derivatives of this compound and their reported activities.

Compound NameModificationReported Activity/Finding
Miuraenamide ANatural ProductAntifungal activity against Phytophthora capsici, inhibits NADH oxidases, stabilizes actin filaments. researchgate.net
Miuraenamide DNatural ProductSynthesized and evaluated for cell growth-inhibitory and anti-Phytophthora activity. nih.gov
LK701Simplified analogueActs as an actin nucleation inhibitor, causing a different F-actin morphology compared to Miuraenamide A. acs.orgnih.gov
LK703Simplified analogueActs as an actin nucleation inhibitor. acs.orgnih.gov
LK717Simplified analogueActs as an actin nucleation inhibitor. acs.orgnih.gov
LK719Simplified analogueActs as an actin nucleation inhibitor. acs.orgnih.gov

Molecular and Cellular Mechanistic Investigations of Miuraenamide B and Congeners

Target Identification and Binding Mechanisms

The primary cellular target of miuraenamides is actin, a crucial protein involved in maintaining cell structure, motility, and division. The interaction of these compounds with actin leads to profound alterations in its dynamics and organization.

Interestingly, synthetic derivatives of miuraenamide have been created that exhibit a paradoxical effect, acting as inhibitors of actin nucleation. nih.govacs.org Quantitative analysis using Total Internal Reflection Fluorescence (TIRF) microscopy revealed that these derivatives significantly reduce the number of newly formed actin filaments without affecting the elongation rate of existing ones. acs.orgresearchgate.net This highlights the potential to tune the activity of the miuraenamide scaffold from an actin stabilizer to an inhibitor through chemical modification. nih.govacs.org

CompoundEffect on Actin NucleationEffect on Filament ElongationReference
Miuraenamide APromotesIncreases uni-muenchen.defrontiersin.org
Miuraenamide Derivatives (e.g., LK701)InhibitsNo significant change nih.govacs.orgresearchgate.net
JasplakinolidePromotes- uni-muenchen.deresearchgate.net
Latrunculin BInhibits- nih.govnih.govnih.gov
Chivosazole AInhibits- nih.govuni-muenchen.de
Phalloidin (B8060827)Stabilizes F-actin- uni-muenchen.defrontiersin.orgfrontiersin.org

The interaction of miuraenamides with actin is complex and involves binding to specific sites on both G-actin and F-actin. uni-muenchen.de Molecular dynamics simulations suggest that the bromophenol group of Miuraenamide A interacts with specific amino acid residues on actin, including Tyr133, Tyr143, and Phe352. uni-muenchen.de This interaction is thought to induce a conformational change, leading to a tighter packing of actin monomers within the filament. uni-muenchen.desmolecule.com This tighter packing also sterically hinders the binding of actin-depolymerizing factors like cofilin, further contributing to filament stabilization. uni-muenchen.desmolecule.comtum.de

In contrast to jasplakinolide, which is another well-known actin stabilizer, Miuraenamide A has been shown to compete with cofilin for binding to F-actin, but not with other actin-binding proteins like gelsolin or the Arp2/3 complex. researchgate.net This selective competition highlights a distinct mode of action for miuraenamides.

Computational approaches, including molecular docking and molecular dynamics (MD) simulations, have been instrumental in elucidating the binding modes of miuraenamides and their derivatives with actin. uni-muenchen.denih.govacs.org These studies have proposed a binding site for Miuraenamide A within the macrolide binding cleft of actin. nih.govacs.org

For the nucleation-inhibiting derivative LK701, docking calculations were performed on both actin monomers and a model of an actin nucleus (a trimer). nih.govacs.org These simulations predicted that LK701 binds to the actin monomer, but is unable to effectively bind to or penetrate an already formed actin nucleus. nih.govtum.de This monomer-binding action is hypothesized to block crucial inter-subunit interaction sites, thereby preventing the accumulation of actin monomers into new filaments. acs.org The stability of the predicted binding poses from docking is often further investigated using MD simulations to ensure the equilibration of the compound-protein complex. nih.govacs.orgresearchgate.net

Molecular Interactions with Actin Monomers and Filaments

Cellular Responses and Phenotypic Alterations

The modulation of the actin cytoskeleton by miuraenamides leads to significant changes in cellular behavior and appearance.

Treatment of cells with actin-stabilizing miuraenamides, such as Miuraenamide A, leads to a dramatic reorganization of the actin cytoskeleton. researchgate.net This is often characterized by the loss of the normal F-actin network and the formation of actin aggregates. nih.govresearchgate.net In many cell types, Miuraenamide A causes a distinct perinuclear accumulation of F-actin. nih.govresearchgate.net

In contrast, the nucleation-inhibiting derivatives of miuraenamide lead to a different morphological outcome. Instead of a single, large perinuclear aggregate, these compounds cause the formation of multiple actin aggregates dispersed throughout the cytoplasm, particularly along the cell borders. nih.govacs.orgresearchgate.net

Furthermore, cells treated with Miuraenamide A have been observed to increase their adhesive area and form more focal adhesions, which are the sites where cells attach to the extracellular matrix. frontiersin.orgfrontiersin.orgresearchgate.net

CompoundEffect on Cellular MorphologyEffect on Cell AdhesionReference
Miuraenamide APerinuclear accumulation of F-actin, loss of F-actin networkIncreased adhesive area and focal adhesions frontiersin.orgnih.govresearchgate.netfrontiersin.orgresearchgate.net
Miuraenamide Derivatives (e.g., LK701)Multiple actin aggregates, often at cell borders- nih.govacs.orgresearchgate.net

The profound effects of miuraenamides on the actin cytoskeleton have significant consequences for cell migration. Treatment with Miuraenamide A has been shown to inhibit the migration of various cell types, including tumor cells and endothelial cells. uni-muenchen.defrontiersin.orgresearchgate.netcore.ac.uk This reduction in migration speed is likely a result of the stabilized actin filaments and increased cell adhesion. frontiersin.orgfrontiersin.org

Actin dynamics are also linked to nuclear positioning and translocation. Studies have shown that treatment with Miuraenamide A can cause a shift in the position of the nucleus. frontiersin.orgfrontiersin.orgresearchgate.netmdpi.com Furthermore, miuraenamides can influence the nuclear translocation of transcription factors. For instance, Miuraenamide A has been shown to trigger the nuclear translocation of Myocardin-related transcription factor (MRTF-A), a key regulator of gene expression that is itself regulated by G-actin levels. nih.govnih.govresearchgate.netuni-muenchen.de This suggests that by altering the cytoplasmic G-actin pool, miuraenamides can indirectly affect gene transcription. nih.govnih.gov

Influence on Nuclear Organization and Dynamics

Miuraenamide A, a closely related natural compound to Miuraenamide B, has been shown to influence nuclear organization and dynamics, primarily through its effects on the actin cytoskeleton. Treatment of cells with Miuraenamide A leads to a notable perinuclear accumulation of F-actin, resulting in a complete loss of the normal F-actin network. nih.govresearchgate.net This reorganization of the actin cytoskeleton can impact nuclear positioning and deformability. researchgate.netresearchgate.net Studies have demonstrated that stabilizing actin filaments with Miuraenamide A can lead to a shift in nuclear position. researchgate.netresearchgate.net

Furthermore, investigations into the concentration of nuclear actin have revealed that actin-stabilizing compounds like Miuraenamide A and actin-destabilizing compounds like Latrunculin B have inverse effects. researchgate.netnih.gov Miuraenamide A treatment increases the concentration of nuclear actin. researchgate.netnih.gov However, despite this increase in nuclear actin levels, Miuraenamide A does not appear to directly induce the polymerization of actin within the nucleus or cause the formation of intranuclear actin structures like rods or aggregates at tolerable doses. nih.gov This suggests that the primary influence of Miuraenamide A on nuclear processes is mediated by its effect on cytoplasmic G-actin levels, which in turn shifts the dynamic equilibrium of actin between the cytoplasm and the nucleus. nih.govuni-muenchen.de Long-term treatment with low doses of miuraenamide has been observed to increase nuclear stiffness, which has functional consequences such as reduced migration through tight pores. core.ac.uk

Modulation of Signal Transduction Pathways

Regulation of MRTF-SRF Signaling Axis

Miuraenamide A is a potent activator of the Myocardin-Related Transcription Factor (MRTF)-Serum Response Factor (SRF) signaling pathway. nih.govnih.gov This pathway is a key mechanosensitive signaling cascade where the cytoplasmic concentration of globular actin (G-actin) plays a crucial regulatory role. nus.edu.sg MRTFs are typically held in the cytoplasm in a complex with G-actin. nus.edu.sg

By promoting the polymerization of G-actin into filamentous actin (F-actin), Miuraenamide A reduces the cytoplasmic pool of G-actin. nih.gov This reduction liberates MRTF-A, allowing it to translocate into the nucleus. nih.govuni-muenchen.de Once in the nucleus, MRTF-A associates with SRF to activate the transcription of target genes, many of which are involved in cytoskeleton organization and cell motility. nih.govnus.edu.sg Studies have shown that Miuraenamide A treatment leads to the nuclear translocation of MRTF-A and a significant upregulation of a large number of MRTF-SRF target genes. nih.gov Interestingly, while acute actin polymerization by Miuraenamide A stimulates the MRTF/SRF pathway, long-term treatment with sub-toxic doses has been surprisingly shown to result in a reduction of SRF-regulated proteins, suggesting a complex, time-dependent regulation. core.ac.uk

Effects on Wnt Signaling and Gene Expression Profiles

The influence of this compound on the Wnt signaling pathway has been investigated through proteomic approaches. Long-term treatment of SKOV3 tumor cells with low concentrations of miuraenamide led to the downregulation of a cluster of proteins that were significantly correlated with the Wnt signaling pathway. core.ac.uk The Wnt pathway is a crucial signaling network involved in cell proliferation, differentiation, and migration. mdpi.comwikipedia.org

One of the most significantly downregulated proteins identified was the histone acetyltransferase EP300 (p300), which has known links to the mechanosensitive SRF/MRTF pathway. core.ac.uk The Wnt signaling pathway itself can be activated through various ligands and receptors, leading to either a canonical pathway that regulates gene expression via β-catenin or non-canonical pathways that influence cell polarity and calcium levels. mdpi.comwikipedia.org The downregulation of components of this pathway by miuraenamide suggests a potential mechanism for its effects on cell behavior that extends beyond direct actin modulation. core.ac.uk Gene expression profiling has shown that many Wnt signaling pathway genes can be differentially expressed in disease states, highlighting the pathway's importance. nih.govfrontiersin.orgbiorxiv.org

Investigations into Mitochondrial Targets (e.g., Cytochrome bc1 complex inhibition)

While the primary target of miuraenamides is actin, the potential for off-target effects on other cellular components is an area of investigation. One such area of interest is the mitochondrial cytochrome bc1 complex (also known as complex III), a critical component of the electron transport chain responsible for ATP production. mdpi.complos.org This complex is a known target for various natural and synthetic inhibitors, including fungicides. mdpi.comnih.gov

Inhibition of the cytochrome bc1 complex disrupts the mitochondrial membrane potential and cellular energy supply, ultimately leading to cell death. mdpi.complos.org The complex has two main inhibitor binding sites: the ubiquinol (B23937) oxidation (Qo) site and the ubiquinone reduction (Qi) site. lstmed.ac.ukmdpi.com Although direct studies specifically linking this compound to the inhibition of the cytochrome bc1 complex are not prominent, the broad bioactivity of natural depsipeptides warrants consideration of such potential interactions. Research on other compounds has demonstrated that it is possible to target this complex to develop antimicrobial and antiparasitic agents. nih.govlstmed.ac.uk

Comparative Mechanistic Analyses with Established Cytoskeleton Modulators (e.g., Jasplakinolide, Latrunculin)

This compound's mechanism of action is often understood by comparing it to other well-characterized actin-modifying agents like Jasplakinolide and Latrunculin. frontiersin.org

Miuraenamide A and Jasplakinolide: Both are actin filament stabilizers. frontiersin.orgjst.go.jp They promote the polymerization of actin and stabilize existing filaments. jst.go.jp Miuraenamide A is noted to cause a distinct perinuclear aggregation of the F-actin cytoskeleton. nih.gov It has been suggested that Miuraenamide A may share a binding site with phalloidin, another actin stabilizer, and that its binding obstructs the cofilin binding site on actin. frontiersin.org Jasplakinolide also binds competitively with phalloidin to F-actin. acs.org

Miuraenamide A and Latrunculin: These two compounds have opposing effects on the actin cytoskeleton. While Miuraenamide A stabilizes and promotes actin polymerization, Latrunculin A and B are actin depolymerizing agents that lead to the collapse of stress fibers. nih.govfrontiersin.org This opposing action is reflected in their effects on cellular processes. For instance, they inversely shift the concentration of nuclear actin; Miuraenamide A increases it, while Latrunculin B decreases it. researchgate.netnih.gov Similarly, Miuraenamide A activates MRTF-SRF signaling by depleting the G-actin pool, whereas Latrunculin B inhibits this pathway by increasing G-actin levels. nih.gov

Derivatives of Miuraenamide have been synthesized that, paradoxically, act as actin nucleation inhibitors, similar in effect to Latrunculin, rather than stabilizers. nih.govacs.org These derivatives cause F-actin to accumulate at the cell borders instead of the perinuclear region, highlighting how small structural changes can dramatically alter the mode of action. nih.govresearchgate.netacs.org

Advanced Analytical and Bio Analytical Methodologies for Miuraenamide B Research

High-Resolution Mass Spectrometry in Metabolomics and Congener Detection

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the investigation of Miuraenamide B and its related compounds. uni-muenchen.deresearchgate.net Its high accuracy and resolving power allow for the precise determination of elemental compositions, which is crucial for identifying known compounds and elucidating the structures of novel congeners. frontiersin.orgwikipedia.org In the context of metabolomics, HRMS enables the comprehensive analysis of the suite of small molecules present in a biological sample, offering a snapshot of the metabolic state. frontiersin.orgamegroups.orgmetabolon.com

In the study of myxobacterial antibiotics, Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is a cornerstone for detecting the production of miuraenamides. researchgate.netnih.gov For instance, the heterologous expression of the miuraenamide biosynthetic gene cluster in Myxococcus xanthus allowed for the detection of Miuraenamide A and its congeners using LC-MS analysis. nih.gov This approach is critical for identifying not only the target compound but also related biosynthetic intermediates and shunt products. researchgate.netnih.gov The detection of chlorinated and iodinated congeners, such as this compound and C, relies on the high sensitivity and mass accuracy of these systems to distinguish between molecules with very similar structures. nih.gov

The general workflow for such an analysis involves separating the components of a crude extract using liquid chromatography and then introducing them into the mass spectrometer. The instrument measures the mass-to-charge ratio (m/z) of the ions with high precision, allowing for the confident identification of compounds by comparing the measured mass to theoretical masses. plos.organnlabmed.org

Table 1: Application of High-Resolution Mass Spectrometry in Miuraenamide Research

Analytical TechniqueApplicationKey Findings/CapabilitiesReference
LC-HRMSMetabolite Profiling & Congener DetectionDetection and identification of Miuraenamide A and its congeners (B, C, E) in heterologous expression systems. nih.gov researchgate.netnih.gov
HR-ESI-TOF-MSStructure ElucidationUsed for determining the molecular formulas of novel natural products, a critical step in identifying new miuraenamide-like compounds. jst.go.jp jst.go.jp
LC-MS/MSCompound IdentificationFragmentation analysis provides structural information for the unambiguous identification of metabolites in complex mixtures. semanticscholar.org semanticscholar.org

Fluorescence-Based Techniques for Dynamics Studies (e.g., Total Internal Reflection Fluorescence (TIRF) Microscopy, Fluorescence Correlation Spectroscopy (FCS))

Understanding the mechanism of action of this compound at the molecular level often involves studying its dynamic interactions with its cellular targets. Fluorescence-based techniques are exceptionally well-suited for this purpose, providing high-resolution spatial and temporal information. uni-heidelberg.detum.de While much of the detailed research has focused on the closely related Miuraenamide A, the methodologies are directly applicable to investigating this compound.

Total Internal Reflection Fluorescence (TIRF) Microscopy is a powerful technique for visualizing events occurring at or near the cell membrane. beilstein-journals.orgbeilstein-journals.orgbohrium.comresearchgate.net It selectively excites fluorophores in a very thin region (typically <100 nm) of the specimen adjacent to the coverslip, which minimizes background fluorescence from the rest of the cell. bohrium.comresearchgate.net This high signal-to-noise ratio is ideal for studying the effects of compounds on the actin cytoskeleton, which is located near the plasma membrane. bohrium.com Studies on Miuraenamide A have used TIRF microscopy to directly observe its effects on actin filament dynamics, showing that it promotes actin assembly and stabilization. acs.orgnih.govuni-muenchen.deresearchgate.netfluorescencecorrelation.com This technique allows researchers to quantify parameters like filament elongation rate and the number of nucleation events in real-time. nih.govuni-muenchen.de

Fluorescence Correlation Spectroscopy (FCS) is another sensitive technique that measures fluctuations in fluorescence intensity within a tiny, fixed observation volume. frontiersin.orguni-heidelberg.deikm.org.my These fluctuations are caused by fluorescently labeled molecules diffusing in and out of the volume. By analyzing the correlation of these fluctuations over time, FCS can provide information about the concentration, diffusion coefficient, and interactions of molecules. frontiersin.orguni-heidelberg.deacs.org In the context of miuraenamide research, FCS has been used to study the interaction of Miuraenamide A with actin monomers in solution. tum.deresearchgate.net It can be used to measure binding kinetics (k_on, k_off) and binding affinities (K_d), providing quantitative data on the strength and dynamics of the interaction between the compound and its protein target. uni-muenchen.deacs.org

Table 2: Fluorescence-Based Methodologies for Studying Miuraenamide-Actin Interactions

TechniquePrincipleApplication to Miuraenamide ResearchKey Parameters MeasuredReference
TIRF Microscopy Excites a thin layer of the sample near the coverslip, reducing background noise. beilstein-journals.orgbohrium.comVisualizing the effect of Miuraenamide A on actin filament assembly and stability in vitro. acs.orgnih.govresearchgate.netActin filament nucleation, elongation rate, and disassembly rate. nih.govresearchgate.net acs.orgnih.govuni-muenchen.deresearchgate.net
FCS Analyzes fluorescence fluctuations to determine molecular concentration and diffusion. frontiersin.orgnih.govQuantifying the binding of Miuraenamide A to actin monomers and measuring oligomer formation. tum.deresearchgate.netDiffusion coefficient, concentration, binding kinetics (k_on, k_off), and binding affinity (K_d). tum.deresearchgate.netacs.org uni-heidelberg.detum.deresearchgate.net

Chromatographic Separations for Compound Isolation and Purity Assessment

Chromatography is a fundamental separation technique essential for the isolation of this compound from complex natural product extracts and for the assessment of its purity. plos.orgjst.go.jpchemrevlett.com The principle of chromatography relies on the differential partitioning of components of a mixture between a stationary phase and a mobile phase. plos.org

High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic technique for the purification and analysis of miuraenamides. metabolon.comresearchgate.netbeilstein-journals.orgnih.gov In the initial discovery of Miuraenamides A and B, a series of chromatographic steps, including column chromatography and preparative HPLC, were used to isolate the pure compounds from the culture broth of the producing myxobacterium. chromatographyonline.com HPLC offers high resolution and reproducibility, making it suitable for separating structurally similar congeners. researchgate.netingenieria-analitica.com

For purity assessment, analytical HPLC is employed. beilstein-journals.orgazolifesciences.com A highly pure sample of this compound should ideally show a single, sharp peak in the chromatogram under various conditions. semanticscholar.org The use of detectors like a Diode Array Detector (DAD) can provide UV-Vis spectra of the eluting peak, which can help confirm its identity and purity by ensuring that the spectrum is consistent across the entire peak. ingenieria-analitica.com Stress testing, where the compound is subjected to harsh conditions (e.g., acid, base, oxidation), followed by HPLC analysis, can be used to develop stability-indicating methods that can separate the intact drug from its degradation products. beilstein-journals.org

Table 3: Chromatographic Techniques in this compound Research

Chromatographic MethodStationary Phase ExampleMobile Phase ExamplePurposeReference
Preparative HPLCReversed-Phase (e.g., C18)Acetonitrile/Water gradientIsolation of this compound from crude extracts or synthetic reaction mixtures. researchgate.net researchgate.netchromatographyonline.com
Analytical HPLCReversed-Phase (e.g., C8 or C18)Acetonitrile/Water gradient with additives like formic acid. nih.govPurity assessment, quantification, and development of stability-indicating assays. beilstein-journals.org beilstein-journals.orgnih.gov
Flash ChromatographySilica GelHexane/Ethyl Acetate gradientInitial, rapid purification of large quantities of material before final purification by HPLC. researchgate.net researchgate.net

High-Content Imaging and Morphological Profiling for Phenotypic Analysis

High-Content Imaging (HCI) or High-Content Screening (HCS) is a powerful approach that combines automated fluorescence microscopy with quantitative image analysis to measure the phenotypic effects of compounds on cells. wikipedia.orgalitheagenomics.comcorelifeanalytics.comacs.orgnih.gov This technology allows for the simultaneous measurement of hundreds of cellular features, creating a detailed "morphological profile" or "phenotypic fingerprint" of a compound's activity. corelifeanalytics.comresearchgate.net

In the study of miuraenamides, cell-morphology profiling has been instrumental in identifying their mechanism of action. researchgate.net By treating cells with a library of natural products and staining various cellular components (e.g., nucleus, actin cytoskeleton, mitochondria), researchers can use automated microscopy to capture images and sophisticated software to analyze them. researchgate.net The morphological changes induced by an unknown compound can then be compared to the profiles of reference compounds with known mechanisms of action.

This approach led to the identification of Miuraenamide A as an actin filament stabilizer. researchgate.net Treatment of HeLa cells with Miuraenamide A induced distinct morphological changes, such as an accumulation of F-actin in the perinuclear region, which were similar to those caused by other known actin-stabilizing agents. nih.govuni-muenchen.de This phenotypic data provides strong evidence for the compound's cellular target and biological function, guiding further mechanistic studies. researchgate.net Given the structural similarity, this methodology is equally applicable to characterizing the cellular effects of this compound and comparing its phenotypic fingerprint to that of Miuraenamide A and other actin-targeting drugs.

Table 4: High-Content Imaging for Phenotypic Profiling

Assay ComponentDescriptionRelevance to this compound ResearchReference
Cell Lines Typically adherent cell lines like HeLa or SKOV3 are used.Provide a biological system to observe the phenotypic effects of the compound.
Fluorescent Stains Dyes that label specific cellular structures, e.g., phalloidin (B8060827) for F-actin, Hoechst for the nucleus.Enable visualization and quantification of changes in the actin cytoskeleton and nuclear morphology.
Automated Microscopy Acquires images from multi-well plates in a high-throughput manner.Allows for the screening of multiple compounds at various concentrations. alitheagenomics.com
Image Analysis Software Segments cells and extracts quantitative features (e.g., cell shape, texture, intensity).Generates a quantitative phenotypic profile for each compound, enabling comparison and clustering. nih.gov nih.govresearchgate.net
Phenotypic Readouts Changes in cell morphology, such as actin aggregation, cell spreading, and nuclear shape. nih.govProvide direct evidence of the compound's effect on the actin cytoskeleton. nih.govresearchgate.net nih.govresearchgate.net

Future Directions and Research Opportunities

Untapped Biosynthetic Potential and Advanced Genomic Mining Strategies

The producer of the miuraenamides, the slightly halophilic myxobacterium “Paraliomyxa miuraensis” SMH-27-4, represents a largely untapped resource for novel secondary metabolites. mdpi.com Genomic analysis has revealed a significant biosynthetic capacity that extends far beyond the known miuraenamides.

Detailed Research Findings: Genomic sequencing of “P. miuraensis” SMH-27-4 has identified its large 11.8 Mbp genome, which contains at least 17 distinct biosynthetic gene clusters (BGCs). nih.govdntb.gov.ua This indicates a vast, unexplored potential for producing a diverse array of natural products. The BGC responsible for miuraenamide production, designated the miu cluster, has been identified as an 85.9 kbp region containing a hybrid polyketide synthase-nonribosomal peptide synthase (PKS-NRPS) system. researchgate.netnih.gov This cluster was successfully cloned and heterologously expressed in Myxococcus xanthus, confirming its role in miuraenamide biosynthesis and demonstrating the feasibility of genetic manipulation to improve production and generate novel derivatives. researchgate.netnih.gov The production in the heterologous host was five times more efficient than in the original, hard-to-culture producer. researchgate.netnih.gov

Advanced genomic mining tools like antiSMASH and RiPPMiner were instrumental in analyzing the genome and identifying these BGCs. nih.govmdpi.com These in silico methods allow researchers to predict the structures of metabolites from gene clusters, prioritizing the exploration of those likely to yield novel chemical scaffolds. mdpi.comsemanticscholar.org The miu cluster itself is unusual, with several function-unknown open reading frames disrupting the continuity of the core PKS and NRPS genes, a rare feature among myxobacterial BGCs. nih.gov This unique organization suggests novel biosynthetic mechanisms that warrant further investigation. Future research can focus on activating the other 16 "silent" or cryptic BGCs within “P. miuraensis” to discover new molecules. Furthermore, applying these advanced genomic mining strategies to related marine myxobacteria could reveal new sources of miuraenamide analogues or entirely new classes of bioactive compounds. mdpi.comdntb.gov.ua

Table 1: Key Features of the Miuraenamide Biosynthetic Gene Cluster (miu) and its Producer
FeatureDescriptionSignificanceReference
Producer Organism“Paraliomyxa miuraensis” SMH-27-4 (a slightly halophilic myxobacterium)Represents a rare, underexplored source of marine natural products. mdpi.commdpi.com mdpi.commdpi.com
Genome Size~11.8 MbpLarge genome size is typical for myxobacteria and often correlates with high potential for secondary metabolite production. nih.govbeilstein-journals.org nih.govbeilstein-journals.org
Total BGCs Identified17Highlights the vast, untapped biosynthetic potential of the organism beyond miuraenamides. nih.gov nih.gov
miu Cluster Size85.9 kbpA large, complex cluster responsible for synthesizing the miuraenamide scaffold. researchgate.netnih.gov researchgate.netnih.gov
miu Cluster TypeHybrid PKS-NRPS with tailoring enzymes (e.g., halogenase, O-methyltransferase)Responsible for the hybrid peptide-polyketide structure of miuraenamides. researchgate.netnih.govresearchgate.net Gene disruption studies confirmed the function of tailoring enzymes. nih.gov researchgate.netnih.govnih.govresearchgate.net
Heterologous ExpressionSuccessfully expressed in Myxococcus xanthusOvercomes challenges of working with the native producer and enables genetic engineering for production optimization and analogue generation. researchgate.netmdpi.com researchgate.netmdpi.com

Rational Design and Synthesis of Mechanistically Tunable Miuraenamide B Analogues

While the natural function of miuraenamides is to promote actin polymerization, recent breakthroughs in the study of Miuraenamide A have shown that their mechanism of action can be rationally inverted. acs.orgnih.gov This presents a significant opportunity for the rational design and synthesis of this compound analogues with fine-tuned or even opposing biological activities.

Detailed Research Findings: Research on Miuraenamide A has demonstrated that subtle structural modifications can transform the compound from an actin nucleator into a nucleation inhibitor. acs.orgnih.gov A series of simplified analogues, including LK701, LK703, LK717, and LK719, were synthesized and found to cause a complete breakdown of the F-actin cytoskeleton, but with a distinct morphology compared to the parent compound. acs.orgresearchgate.net Instead of the perinuclear actin aggregation caused by Miuraenamide A, these derivatives induced multiple actin aggregates along the cell borders. nih.govresearchgate.net Quantitative analysis confirmed that these analogues significantly inhibit the formation of new actin filaments (nucleation) without affecting the elongation rate of existing filaments. researchgate.net

This remarkable functional switch was elucidated using computational methods, including molecular docking and molecular dynamics simulations. acs.orgnih.gov These studies proposed a binding mode for the inhibitory analogue LK701, suggesting it binds to actin monomers in a way that blocks crucial sites needed for oligomerization, thereby preventing nucleation. nih.gov This knowledge provides a blueprint for the rational design of novel actin-modulating compounds. acs.org The synthetic accessibility of the miuraenamide scaffold, although complex, allows for such derivatization. nih.govresearchgate.net Future research should apply this "mechanistic tuning" strategy to this compound. By creating a library of this compound analogues and employing a similar combination of synthesis, biological evaluation, and computational modeling, it may be possible to develop derivatives with enhanced potency, selectivity, or entirely new mechanisms of action, further expanding their utility as research tools and therapeutic leads. mdpi.comnih.gov

Table 2: Mechanistic Tuning of Miuraenamide A Analogues
CompoundModification TypeEffect on ActinCellular MorphologyReference
Miuraenamide A (Parent)Natural ProductNucleator/StabilizerCauses a single, pronounced perinuclear actin aggregate; loss of F-actin network. nih.govresearchgate.net nih.govresearchgate.net
LK701Simplified AnalogueInhibitor of NucleationInduces multiple actin aggregates dispersed in the cytoplasm, especially along cell borders. acs.orgnih.gov acs.orgnih.gov
LK703Simplified AnalogueInhibitor of NucleationSimilar to LK701, changes morphology of F-actin with accumulations along cell borders. acs.org acs.org
LK717Simplified AnalogueInhibitor of NucleationSimilar to LK701, changes morphology of F-actin with accumulations along cell borders. acs.org acs.org
LK719Simplified AnalogueInhibitor of NucleationSimilar to LK701, changes morphology of F-actin with accumulations along cell borders. acs.org acs.org

Elucidation of Novel Molecular Targets and Interaction Landscapes Beyond Actin

Although actin is the most well-characterized target of miuraenamides, evidence suggests that their biological effects are not mediated solely through actin binding. nih.govnih.gov Exploring the broader interaction landscape of this compound is crucial for understanding its full biological activity and identifying novel therapeutic targets.

Detailed Research Findings: An early study reported that both Miuraenamide A and B act as inhibitors of NADH oxidase, with IC50 values of 50 μM. mdpi.com This represents a distinct molecular target completely separate from the cytoskeleton. More recent and detailed studies on Miuraenamide A have revealed a nuanced interaction with cellular signaling pathways that are regulated by actin dynamics. Specifically, Miuraenamide A was identified as a potent activator of the MRTF-SRF signaling pathway, a key regulator of gene expression controlled by the levels of monomeric G-actin. nih.gov Conversely, Miuraenamide A did not significantly activate the Hippo-YAP/TAZ pathway, another mechanosensitive pathway that is regulated by F-actin networks. nih.govuni-muenchen.de

This selectivity is mechanistically significant; the amorphous actin aggregates induced by Miuraenamide A are unable to sequester AMOTp130, a protein that links F-actin to the inhibition of the YAP transcriptional co-activator. nih.gov This demonstrates that not all actin stabilizers have the same effect on downstream signaling and highlights a level of specificity in the miuraenamide-actin interactome. Furthermore, in-silico studies suggest that Miuraenamide A binds to a site on F-actin that is different from that of other stabilizers like phalloidin (B8060827) and jasplakinolide. researchgate.net It has also been shown to compete with the actin-severing protein cofilin. nih.gov Future research should aim to identify the direct binding partners of this compound beyond actin, potentially using affinity chromatography or proteomics-based approaches. Elucidating why it selectively targets certain pathways (MRTF-SRF) and enzymes (NADH oxidase) while sparing others will provide a deeper understanding of its cellular function and could uncover novel targets for drug development.

Development of this compound and its Derivatives as Chemical Probes for Cellular and Molecular Biology

A chemical probe is a small molecule with a defined mechanism of action used to interrogate biological systems. thermofisher.kr Given its specific effects on the cytoskeleton and associated signaling pathways, this compound and its derivatives are prime candidates for development into sophisticated chemical probes.

Detailed Research Findings: Miuraenamide A has already been described as a "promising new tool to stabilize actin polymerization and study cellular behavior such as migration". researchgate.net The ability to modulate fundamental cellular processes makes it inherently valuable for research. The discovery of analogues that can be "tuned" to either promote or inhibit actin nucleation provides a powerful toolkit to dissect the distinct cellular consequences of these opposing activities. acs.orgnih.gov For instance, using Miuraenamide A versus its inhibitory analogue LK701 allows for a direct comparison of stabilizing versus destabilizing effects originating from a similar chemical scaffold.

The high selectivity of Miuraenamide A for the MRTF-SRF pathway over the Hippo-YAP/TAZ pathway makes it an excellent probe to specifically study the regulation and downstream effects of MRTF-A activation without the confounding activation of YAP. nih.govuni-muenchen.de This is a level of precision not offered by more general actin-disrupting agents. Future development should focus on creating probe-like versions of this compound. This could involve synthesizing derivatives that incorporate fluorescent tags for live-cell imaging, allowing for visualization of the compound's subcellular localization and its effect on actin dynamics in real-time. Alternatively, incorporating bio-orthogonal handles (e.g., alkynes or azides for "click chemistry") would enable affinity-based pulldown experiments to identify its full suite of protein binding partners within the cell. rsc.orgnih.gov Such probes would be invaluable tools for cell biologists and could accelerate the discovery of new functions of the actin cytoskeleton and its associated proteins.

Q & A

Q. What experimental methods are critical for confirming the structural identity of Miuraenamide B?

To confirm structural identity, researchers should combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY/HMBC), high-resolution mass spectrometry (HRMS), and X-ray crystallography (if crystalline). For reproducibility, experimental protocols must detail solvent systems, temperature controls, and calibration standards. Cross-referencing with published spectral data for related compounds is essential to resolve ambiguities .

Q. How can researchers design a robust synthesis protocol for this compound?

A synthesis protocol should include:

  • Stepwise modular assembly : Utilize the Ugi four-component reaction () for macrocyclic backbone construction.
  • Characterization at each stage : Use HPLC for purity assessment (>95%) and NMR for stereochemical confirmation.
  • Yield optimization : Test solvent systems (e.g., DCM vs. THF) and catalysts (e.g., DMAP) to improve efficiency .

Q. What bioactivity assays are suitable for preliminary evaluation of this compound?

Prioritize in vitro assays such as:

  • Antifungal/antibacterial activity : Broth microdilution (CLSI guidelines) with MIC/MBC calculations.
  • Cytotoxicity : MTT assays against mammalian cell lines (e.g., HEK-293) to assess selectivity. Include positive controls (e.g., amphotericin B) and statistical validation (triplicate runs, ANOVA) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictory bioactivity data for this compound derivatives?

  • Functional group modification : Synthesize derivatives with altered side chains (e.g., ’s compounds 11 and 14 ) to isolate pharmacophores.
  • Orthogonal assays : Compare results across multiple models (e.g., fungal vs. bacterial membranes) to identify target-specific effects.
  • Data normalization : Account for batch-to-batch purity variations via HPLC-MS quantification .

Q. What strategies address discrepancies in this compound’s actin polymerization inhibition reported in different studies?

  • Assay standardization : Validate pyrene-actin fluorescence assays with consistent ATP/G-actin concentrations.
  • Negative controls : Include latrunculin A (known inhibitor) to benchmark potency.
  • Confocal microscopy : Visualize cytoskeletal changes in live cells to corroborate biochemical data .

Q. How should researchers design in vivo efficacy studies for this compound while minimizing off-target effects?

  • Dose optimization : Conduct pharmacokinetic profiling (Cmax, AUC) in rodent models.
  • Tissue-specific delivery : Use liposomal encapsulation or PEGylation to enhance bioavailability.
  • Toxicity screens : Monitor liver/kidney function markers (ALT, creatinine) and histopathology .

Methodological and Analytical Questions

Q. What computational tools are effective for predicting this compound’s binding modes to actin?

  • Molecular docking : Use AutoDock Vina with actin’s crystal structure (PDB: 1J6Z).
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability.
  • Free energy calculations : Apply MM-PBSA to quantify ∆Gbinding .

Q. How can systematic reviews on this compound’s mechanisms avoid biases in literature selection?

  • Database selection : Prioritize PubMed, Web of Science, and EMBASE over Google Scholar to ensure reproducibility ( ).
  • Inclusion criteria : Define thresholds for study quality (e.g., ≥3 independent replicates, IC50 reported).
  • Risk-of-bias assessment : Use ROBINS-I tool for non-randomized studies .

Q. What experimental controls are critical for validating this compound’s epigenetic modulation claims?

  • Negative controls : Use untreated cells and scramble siRNA.
  • Positive controls : Include known HDAC inhibitors (e.g., trichostatin A).
  • qRT-PCR/Western blot : Quantify histone acetylation levels across biological replicates .

Data Reproducibility and Reporting

Q. How should researchers document synthetic procedures to ensure reproducibility?

  • Detailed Supplementary Information : Provide step-by-step protocols, including reaction times, purification gradients, and spectral data ().
  • Batch records : Log reagent LOT numbers and equipment calibration dates.
  • Open-data repositories : Deposit raw NMR/MS files in platforms like Zenodo .

Q. What statistical approaches resolve variability in this compound’s dose-response curves?

  • Non-linear regression : Fit data to Hill slope models (GraphPad Prism).
  • Outlier analysis : Apply Grubbs’ test (α=0.05) to exclude anomalous replicates.
  • Meta-analysis : Pool data from independent labs using random-effects models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.